

Independent Verification of 19,20-Epoxycytochalasin D: A Comparative Structural and Bioactivity Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural verification and biological activity of **19,20-Epoxycytochalasin D**, with a focus on presenting supporting experimental data. The information herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and cancer biology.

Structural Elucidation and Verification

The structure of **19,20-Epoxycytochalasin D** was initially reported by Espada et al. and subsequently revised by Shi and Zhan in 2007.[1] This revision was based on extensive spectroscopic analysis and single-crystal X-ray diffraction, which provided unambiguous evidence for the corrected stereochemistry. The verification of the structure of complex natural products like **19,20-Epoxycytochalasin D** is a critical step in its development as a potential therapeutic agent. The process ensures the correct molecular architecture is understood, which is fundamental for elucidating its mechanism of action and for any future synthetic efforts.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts provide detailed information about the chemical environment of each atom in the molecule. Below is a





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comparison of the reported NMR data for $\bf 19,20$ -Epoxycytochalasin $\bf D$ and its well-studied alternative, Cytochalasin $\bf D$.



Position	19,20- Epoxycytochalasin D 13 C (δ c)	19,20- Epoxycytochalasin D ¹ H (δH, mult., J/Hz)	Cytochalasin D ¹³ C (δc)
1	173.5	-	175.1
3	53.9	3.25 (m)	54.0
4	50.7	2.27 (t, 4.9)	51.1
5	32.6	2.60 (m)	32.7
6	147.5	-	147.9
7	70.0	3.83 (d, 10.3)	69.8
8	46.6	2.64 (m)	46.9
9	52.5	-	52.8
10	45.2	a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0)	45.4
11	13.5	0.90 (d, 6.7)	13.6
12	114.4	a: 5.29 (s), b: 5.07 (s)	114.2
13	131.2	5.90 (dd, 15.5, 9.8)	131.4
14	133.4	5.71 (ddd, 15.5, 10.0, 5.8)	133.6
15	37.4	a: 2.68 (m), b: 2.11 (dd, 12.0, 5.8)	37.6
16	41.9	3.22 (m)	42.1
17	215.3	-	215.5
18	76.4	-	76.5
19	59.7	3.16 (d, 1.8)	133.8
20	52.8	3.54 (brs)	128.9
21	74.1	5.52 (s)	74.3



22	19.2	1.21 (d, 6.7)	19.3
23	21.9	1.54 (s)	22.0
1'	137.1	-	137.3
2', 6'	129.2	7.17 (d, 7.2)	129.3
3', 5'	129.0	7.32 (m)	129.1
4'	127.1	7.25 (m)	127.3

Note: NMR data is typically recorded in CDCl₃ and chemical shifts (δ) are reported in parts per million (ppm). Data is compiled from various sources for comparison.[1][2]

Experimental Protocols

The independent verification of **19,20-Epoxycytochalasin D**'s structure relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.
- Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Acquisition and Processing:
 - ¹H NMR: Standard parameters are used to acquire the proton spectrum, which is then referenced to the residual solvent peak.



 ¹³C NMR: A proton-decoupled spectrum is acquired to determine the chemical shifts of all carbon atoms.

2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry.
- Structure Elucidation: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry.[3][4][5][6]

Single-Crystal X-ray Diffraction

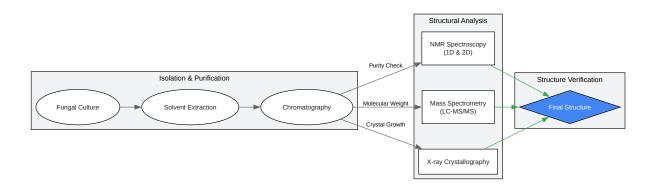
- Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[7]
- Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded by a detector.[8][9][10]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit
 cell dimensions and space group. The structure is then solved using direct methods or
 Patterson methods to obtain an initial electron density map. The atomic positions and
 thermal parameters are refined to achieve the best fit with the experimental data.[11] This
 technique provides the absolute configuration of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)



- Sample Preparation: A solution of the compound is prepared in a suitable solvent, often the mobile phase used for chromatography.
- Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid.[12][13]
- Mass Spectrometry Analysis: The eluent from the LC system is introduced into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI).
 - Full Scan MS: Provides the molecular weight of the compound.
 - Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural confirmation.[14][15][16][17]

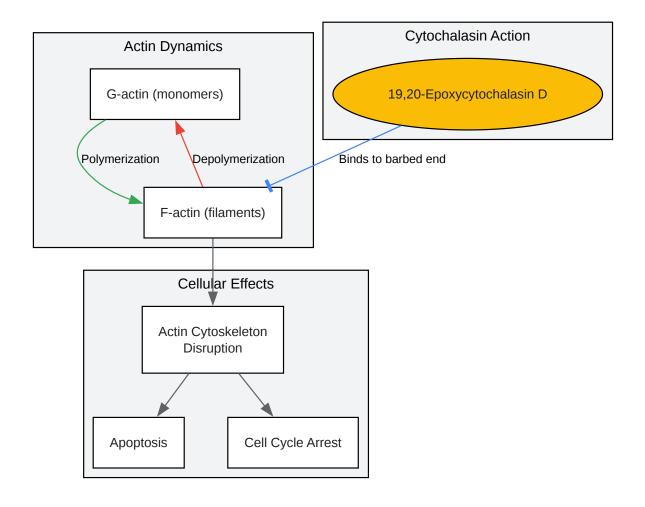
Mandatory Visualizations



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Caption: Experimental workflow for the structural verification of 19,20-Epoxycytochalasin D.



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Caption: Mechanism of action of **19,20-Epoxycytochalasin D** via inhibition of actin polymerization.

Comparative Cytotoxicity

19,20-Epoxycytochalasin D and its analogs exhibit potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



Cell Line	19,20-Epoxycytochalasin D (IC50 μM)	Cytochalasin D (IC50 μM)
P-388 (Murine Leukemia)	Potent Activity Reported	-
MOLT-4 (Human Leukemia)	10.0	25.0
HL-60 (Human Leukemia)	-	-
BT-549 (Human Breast Cancer)	7.84	-
LLC-PK11 (Porcine Kidney Epithelial)	8.4	-
A549 (Human Lung Carcinoma)	-	-
MCF-7 (Human Breast Adenocarcinoma)	-	-
SW480 (Human Colon Adenocarcinoma)	-	-
Note: IC ₅₀ values can vary between studies due to different experimental conditions. Data compiled from multiple sources.[2][8][14][18]		

Conclusion

The structural revision of **19,20-Epoxycytochalasin D**, confirmed by a combination of advanced spectroscopic and crystallographic techniques, has been pivotal for understanding its biological activity. This guide provides a comparative overview of the analytical data and methodologies that underpin its structural verification, alongside a summary of its cytotoxic effects in comparison to Cytochalasin D. The provided experimental protocols and workflow diagrams offer a practical resource for researchers in the field. The potent bioactivity of **19,20-Epoxycytochalasin D**, coupled with a now-verified structure, underscores its potential as a lead compound for the development of novel anticancer agents.



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